molecular formula C11H12FN5O B12590942 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide CAS No. 639048-27-4

2-fluoro-N-(1-propyltetrazol-5-yl)benzamide

Cat. No.: B12590942
CAS No.: 639048-27-4
M. Wt: 249.24 g/mol
InChI Key: QHIXXDSIGVGCED-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-propyltetrazol-5-yl)benzamide is a chemical compound of interest in various research fields, particularly in medicinal chemistry and drug discovery. This compound belongs to a class of molecules featuring a benzamide core linked to a tetrazole heterocycle, a structural motif known for its versatile biological activities and its role as a bioisostere for carboxylic acids . The specific incorporation of a propyl group on the tetrazole nitrogen and a fluorine atom on the benzamide ring can fine-tune the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies . Tetrazole derivatives are extensively investigated for their therapeutic potential. While the specific biological profile of 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide is still a subject of research, analogous compounds have been explored as inhibitors of specific enzymes for potential application in neurodegenerative diseases . Furthermore, structurally related N-(tetrazol-5-yl)carboxamide compounds have demonstrated significant utility beyond pharmacology, particularly in the field of agrochemical research, where they have been developed for use as herbicides . Researchers value this compound for its potential to interact with various biological targets. The tetrazole ring is a common pharmacophore that can participate in hydrogen bonding and dipole interactions within enzyme active sites. The fluorine atom, a small and highly electronegative substituent, can profoundly influence a molecule's binding affinity, bioavailability, and overall pharmacokinetic profile. This makes 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide a crucial intermediate for designing and synthesizing novel compounds for high-throughput screening and lead optimization campaigns. This product is supplied for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

639048-27-4

Molecular Formula

C11H12FN5O

Molecular Weight

249.24 g/mol

IUPAC Name

2-fluoro-N-(1-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H12FN5O/c1-2-7-17-11(14-15-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14,16,18)

InChI Key

QHIXXDSIGVGCED-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=N1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthesis via Fluorination and Amide Formation

Step 1: Fluorination of Benzamide

The initial step involves the fluorination of benzamide to introduce the fluorine atom at the ortho position. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide in a suitable solvent like acetonitrile.

Step 2: Formation of Tetrazole Ring

The next step involves the formation of the tetrazole ring. This can be accomplished by reacting an appropriate azide with a propargylamine derivative under acidic conditions. The reaction typically requires a catalyst, such as copper(I) iodide, and proceeds through a cycloaddition mechanism.

Step 3: Coupling Reaction

Finally, the resulting tetrazole can be coupled with the fluorinated benzamide using standard amide coupling techniques, such as using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.

Alternative Synthesis via Direct Coupling

An alternative method involves the direct coupling of an amine derivative with a fluorinated benzoyl chloride:

Step 1: Preparation of Benzoyl Chloride

Fluorinated benzoyl chloride can be synthesized by reacting fluorobenzene with thionyl chloride in the presence of a catalyst.

Step 2: Amide Formation

The prepared benzoyl chloride is then reacted with N-(1-propyltetrazol-5-yl)amine under basic conditions (e.g., using triethylamine as a base) to yield 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide.

Summary Table of Preparation Methods

Method Steps Key Reagents Yield
Fluorination and Amide Formation 1. Fluorination
2. Tetrazole formation
3. Coupling
Selectfluor, EDC, DMAP High
Direct Coupling 1. Synthesis of benzoyl chloride
2. Amide formation
Thionyl chloride, Triethylamine Moderate

Various studies have demonstrated the effectiveness of these synthetic routes in producing high yields of desired compounds while maintaining structural integrity. For instance, studies have shown that using copper(I) iodide as a catalyst significantly enhances the cycloaddition efficiency for tetrazole synthesis. Furthermore, the use of EDC and DMAP has been established as a reliable method for amide bond formation, providing good yields under mild conditions.

The preparation methods for 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide highlight the versatility and efficiency of modern synthetic organic chemistry techniques. Both methods discussed provide feasible pathways to synthesize this compound with potential applications in pharmaceuticals. Further optimization and exploration of these synthetic routes could lead to improved yields and reduced reaction times, enhancing their applicability in industrial settings.

Chemical Reactions Analysis

2-fluoro-N-(1-propyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 2-position of the benzamide ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.

    Hydrolysis: The amide bond in 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-fluoro-N-(1-propyltetrazol-5-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and properties. It may exhibit biological activity against certain diseases or conditions.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Chemical Biology: Researchers use 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s key structural elements—the fluorinated benzamide core and tetrazole substituent—are shared with several analogs. Below, we compare its properties and synthesis with those of related compounds.

Substituent Variations on the Benzamide Core

Fluorine Position and Additional Substituents
  • 5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide (CCG258205) : Features a 2-fluoro benzamide core with a piperidine-linked benzodioxolyl group and a pyridinyl ethyl side chain. This compound demonstrated 24% yield in synthesis and >95% HPLC purity .
  • 2-Fluoro-N-(6-fluoro-3-hydroxy-2-methyl-phenyl)-5-(3-fluorophenyl)benzamide : Contains multiple fluorine atoms and a hydroxy-methylphenyl group, synthesized via a two-step process with 59% yield .

Key Insight : Fluorine’s position and additional substituents influence electronic properties and steric bulk, affecting binding affinity. For example, the piperidine-benzodioxolyl group in CCG258205 may enhance target selectivity in kinase inhibition , while multiple fluorines in the compound from could increase lipophilicity .

Non-Fluorinated Analogs
  • 3,5-Dimethyl-N-(1-propyltetrazol-5-yl)benzamide: Replaces fluorine with methyl groups at the meta- and para-positions.

Variations in the Tetrazole Substituent

The tetrazole ring’s N-substituent modulates solubility and steric effects:

  • Target Compound : 1-Propyl group on the tetrazole nitrogen.
  • CCG258209 : Features a 1H-imidazol-2-ylmethyl group instead of propyl, synthesized with 78% yield .
  • 2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide : Replaces tetrazole with a methylsulfanyl-triazole group, synthesized via solvent-free microwave-assisted Fries rearrangement (81% yield) .

Key Insight : Bulky substituents (e.g., imidazolylmethyl) may hinder enzyme binding but improve solubility, whereas alkyl chains (e.g., propyl) balance lipophilicity and metabolic stability .

Biological Activity

2-Fluoro-N-(1-propyltetrazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C9_9H9_9FN4_4
  • Molecular Weight : Approximately 200.19 g/mol

This compound features a benzamide structure with a fluoro group at the 2-position and a propyltetrazole moiety, which can influence its reactivity and biological interactions.

Synthesis

The synthesis of 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide typically involves the following steps:

  • Formation of the Benzamide : The starting material is fluorobenzene, which undergoes nucleophilic substitution with a propyltetrazole derivative.
  • Purification : The crude product is purified using recrystallization or chromatography techniques to yield pure 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide.

Antimicrobial Properties

Research indicates that compounds similar to 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide exhibit significant antimicrobial activity. For instance, tetrazole derivatives have been shown to interact with microbial enzymes, potentially inhibiting their growth.

Compound Biological Activity Reference
2-Fluoro-N-(1-propyltetrazol-5-yl)benzamideAntimicrobial
4-Fluoro-N-(1-propyltetrazol-5-yl)benzamideAntifungal
Similar tetrazole derivativesAntiviral

The proposed mechanisms by which 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced microbial viability.
  • Receptor Interaction : It may bind to certain receptors, modulating cellular responses that contribute to its therapeutic effects.

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the antimicrobial efficacy of various benzamide derivatives, including 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide, demonstrating significant inhibition against Gram-positive bacteria.
    • Results : The compound showed an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus.
  • Pharmacological Applications : In research focused on central nervous system disorders, derivatives like 2-fluoro-N-(1-propyltetrazol-5-yl)benzamide were evaluated for their potential as neuroprotective agents.
    • Findings : These compounds exhibited neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Toxicological Assessment : Preliminary toxicity studies indicated that while the compound demonstrated biological activity, it also required careful evaluation for safety profiles in vivo.

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